molecular formula C5H8N2O B1373338 N-(2-cyanoethyl)-N-methylformamide CAS No. 54014-00-5

N-(2-cyanoethyl)-N-methylformamide

Cat. No. B1373338
CAS RN: 54014-00-5
M. Wt: 112.13 g/mol
InChI Key: GNIARTJEBSBYFL-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-methylformamide” seems to be a specific type of phosphoramidite compound . Phosphoramidites are derivatives of natural or synthetic nucleosides and are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .


Synthesis Analysis

Phosphoramidites are synthesized from their corresponding alcohols, which is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis . The common method involves treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid .


Chemical Reactions Analysis

Phosphoramidites are used in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .


Physical And Chemical Properties Analysis

Related compounds such as “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” have a boiling point of 100 °C at 0.5 mmHg, a density of 0.949 g/mL at 25 °C, and a refractive index of n20/D 1.470 .

Scientific Research Applications

  • Application in Nucleic Acids Research

    • Field : Biochemistry
    • Summary : 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite is used for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides .
    • Method : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst, and the solutions applied directly on an automatic solid-phase DNA synthesizer .
    • Results : Using LCAA-CPG support and a cycle time of 12.5 min, oligonucleotides of 16–25 bases are obtained with a DMT-efficiency per cycle of 98.0–99.3% .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : A new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described .
    • Method : This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile .
    • Results : The mild reaction conditions leave the nitrile group unaltered. The title compound was fully characterized via NMR spectroscopy (1H and 13C) as well as via high resolution mass spectrometry and infrared spectroscopy .

Safety And Hazards

Phosphoramidites can be hazardous. For example, “2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage .

Future Directions

The vision for phosphoramidite technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .

properties

IUPAC Name

N-(2-cyanoethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIARTJEBSBYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-methylformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Jasmin - 1996 - search.proquest.com
To further understand the cyanide scavenging ability of dithioethers, we embarked on a kinetic study of the reaction of symmetrically substituted benzyl dithioethers with cyanide. Thiols (…
Number of citations: 2 search.proquest.com
V Zoete, F Bailly, JP Catteau, JL Bernier - Journal of the Chemical …, 1997 - pubs.rsc.org
Fourteen 4-mercaptoimidazoles derived from the naturally occurring family of antioxidants, the ovothiols, have been synthesized by cyclization of thioamides with trimethylsilyl …
Number of citations: 35 pubs.rsc.org

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